molecular formula C23H14ClNO7 B4557805 4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate

4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4557805
M. Wt: 451.8 g/mol
InChI Key: QJQUNMLXCKTKLE-UHFFFAOYSA-N
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Description

4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H14ClNO7 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.0458795 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

4-(2-Chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate derivatives are explored in organic synthesis for their unique reactivity and potential in constructing complex molecular frameworks. For instance, the carboxylate-phenolate tautomerism plays a crucial role in the synthesis of dyes and other organic compounds, where interactions between carboxylate groups and cations or water molecules can influence the charge distribution and reactivity of these compounds (Yatsenko & Paseshnichenko, 2016). Such studies provide insights into the behavior of carboxylate and phenolate groups in various chemical environments, facilitating the design of novel synthetic routes and catalysts.

Antibacterial Activity

Derivatives of 4-hydroxy-chromen-2-one, a related compound, have been synthesized and evaluated for their antibacterial activity. These compounds show significant bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential applications in developing new antibacterial agents. The synthesized compounds have been characterized using various analytical techniques, highlighting the importance of novel organic compounds in addressing antibiotic resistance (Behrami & Dobroshi, 2019).

Materials Science

In the realm of materials science, the synthesis of complex organic molecules like this compound and its derivatives opens new avenues for the development of advanced materials with specific properties. For example, the unusual alcohol-mediated formation of flavone-3-carboxylate derivatives from 4-hydroxycoumarins and their potential applications in creating novel polymeric materials or as intermediates in the synthesis of complex organic molecules are areas of active research (Zanwar et al., 2012).

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO7/c24-18-5-3-6-19(25(28)29)21(18)31-16-10-8-14(9-11-16)13-30-22(26)17-12-15-4-1-2-7-20(15)32-23(17)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUNMLXCKTKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
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4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.